N-(3,4-dimethylphenyl)-2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide
Overview
Description
N-(3,4-dimethylphenyl)-2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide is a useful research compound. Its molecular formula is C23H24N2O4S2 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.11774960 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to N-(3,4-dimethylphenyl)-2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide demonstrate significant antimicrobial properties. For instance, derivatives of rhodanine-3-acetic acid, a related compound, have been found to be active against a range of bacteria, mycobacteria, and fungi, showing particularly high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (Krátký, Vinšová, & Stolaříková, 2017).
Anti-Inflammatory Activity
N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally similar to the one , has been reported to exhibit significant anti-inflammatory activity. This was demonstrated in a study where various derivatives of this compound were synthesized and assessed (Sunder & Maleraju, 2013).
Antitumor and Antioxidant Activities
A study focusing on the synthesis and evaluation of thiazolidine-4-one derivatives, which are chemically similar to this compound, found that these compounds displayed moderate antiproliferative activities against hepatocellular carcinoma and effective antioxidant activities compared to ascorbic acid (Aly et al., 2012).
Hypoglycemic Activity
The hypoglycemic activity of derivatives similar to the compound has been explored. In a study, novel N-substituted acetamide derivatives demonstrated significant hypoglycemic activity in animal models, showcasing potential for diabetes treatment (Nikaljea, Choudharia, & Une, 2012).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-5-25-22(27)20(31-23(25)30)12-16-7-9-18(19(11-16)28-4)29-13-21(26)24-17-8-6-14(2)15(3)10-17/h6-12H,5,13H2,1-4H3,(H,24,26)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIAWRKCFCSXAW-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C)OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C)OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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